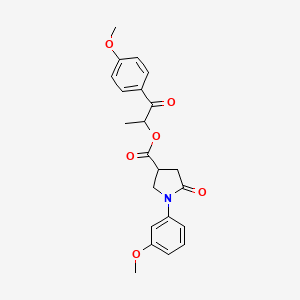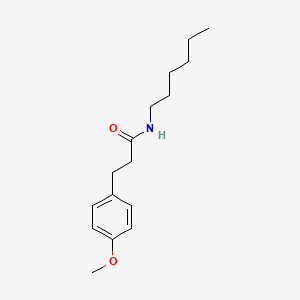![molecular formula C18H17N3O2 B12472905 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine](/img/structure/B12472905.png)
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine typically involves the condensation of 6-methoxypyridin-3-amine with an aldehyde or ketone derivative of 1-(4-methoxyphenyl)-1H-pyrrole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and may require heating to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would apply.
化学反応の分析
Types of Reactions
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imine bond results in the formation of an amine.
科学的研究の応用
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Although not widely used industrially, it may have applications in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
4-methoxy-N-{(E)-[1-(4-methoxyphenyl)ethylidene]aniline: Similar structure but lacks the pyrrole ring.
2-methoxy-5-((phenylamino)methyl)phenol: Contains a phenol group instead of the pyridine ring.
Uniqueness
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is unique due to its combination of a pyridine ring, a pyrrole ring, and methoxyphenyl groups. This unique structure allows it to interact with a broader range of molecular targets and undergo a variety of chemical reactions, making it a versatile compound in scientific research.
特性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
1-[1-(4-methoxyphenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C18H17N3O2/c1-22-17-8-6-15(7-9-17)21-11-3-4-16(21)13-19-14-5-10-18(23-2)20-12-14/h3-13H,1-2H3 |
InChIキー |
OCCHVZYNQYWOPR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B12472823.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
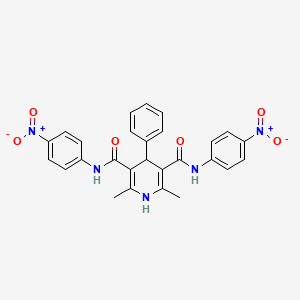
![5-(5-{(E)-[(4-methoxyphenyl)imino]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B12472875.png)

![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
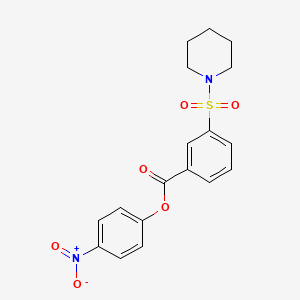
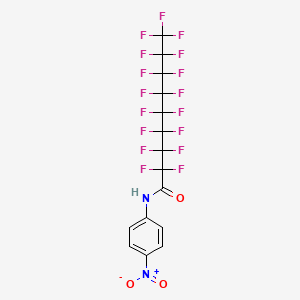
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)
